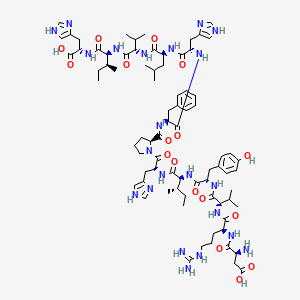
3-Bromo-6-chloropyridin-2(1H)-one
説明
3-Bromo-6-chloropyridin-2(1H)-one is a heterocyclic compound belonging to the pyridone family. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 3-Bromo-6-chloropyridin-2(1H)-one is a versatile reagent used in organic synthesis and has numerous applications in the field of medicinal chemistry, including the synthesis of drugs, agrochemicals, and other biologically active compounds.
科学的研究の応用
Silyl-Mediated Halogen/Halogen Displacement in Pyridines and Other Heterocycles
A study by Schlosser and Cottet (2002) explored the halogen/halogen exchange in pyridines, providing insight into the mechanisms that could involve 3-Bromo-6-chloropyridin-2(1H)-one as a precursor or intermediate. This research demonstrates the potential for selectively substituting halogens in pyridine derivatives, which is crucial for synthesizing compounds with specific properties Schlosser & Cottet, 2002.
Synthesis and Biological Activity of Pyrazole Carboxamide Derivatives
Li et al. (2015) reported on the synthesis and structure of a complex involving 3-Bromo-6-chloropyridin-2(1H)-one derivatives, displaying fungicidal and antiviral activities. This study exemplifies the compound's application in developing agrochemicals Li et al., 2015.
Selective Amination of Polyhalopyridines
Ji, Li, and Bunnelle (2003) explored the selective amination of halopyridines, a reaction that could involve derivatives of 3-Bromo-6-chloropyridin-2(1H)-one, highlighting its role in organic synthesis to produce amino-substituted pyridines Ji, Li, & Bunnelle, 2003.
Development of Metal Ion Chelates and Immobilization on Functionalized Carbons
Handlovic et al. (2021) discussed the synthesis of bromine-substituted (chloromethyl)pyridines, potentially including 3-Bromo-6-chloropyridin-2(1H)-one, for immobilizing biomimetic metal ion chelates on heterogeneous supports. This research is relevant for applications in catalysis and material science Handlovic et al., 2021.
Electrocatalytic Synthesis and Corrosion Inhibition
Gennaro et al. (2004) investigated the electrochemical reduction of bromo and chloropyridines, potentially applicable to 3-Bromo-6-chloropyridin-2(1H)-one, for the synthesis of aminonicotinic acid. This study illustrates the compound's utility in electrosynthesis and its potential role in corrosion inhibition research Gennaro et al., 2004.
特性
IUPAC Name |
3-bromo-6-chloro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOMZZHODWFCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697111 | |
| Record name | 3-Bromo-6-chloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloropyridin-2(1H)-one | |
CAS RN |
848423-85-8 | |
| Record name | 3-Bromo-6-chloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















